Increased Lipophilicity vs. Shorter N-Alkyl Analogs
The compound exhibits a predicted ACD/LogP of 2.65, which is significantly higher than that of the unsubstituted sulfonamide analog (e.g., 4-aminobenzenesulfonamide, estimated LogP ~1.0) . This increased lipophilicity is a direct consequence of the N-hexyl chain and is expected to enhance membrane permeability, a critical factor for cell-based assays and in vivo applications .
vs 4-aminobenzenesulfonamide
(estimated LogP ~1.0)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.65 |
| Comparator Or Baseline | 4-Aminobenzenesulfonamide (estimated LogP ~1.0) [Class-level inference] |
| Quantified Difference | ΔLogP ≈ +1.65 (more lipophilic) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane diffusion, which is a key differentiator when selecting a sulfonamide for cell-based or in vivo studies where target engagement requires crossing lipid bilayers.
